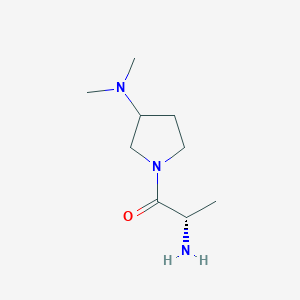

(S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-propan-1-one

Description

Properties

IUPAC Name |

(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-7(10)9(13)12-5-4-8(6-12)11(2)3/h7-8H,4-6,10H2,1-3H3/t7-,8?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGAHSYZQGFOHM-JAMMHHFISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(C1)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC(C1)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Pyrrolidine Intermediates

A widely employed strategy involves reductive amination to construct the pyrrolidine ring while introducing the dimethylamino group.

Step 1: Synthesis of (3S)-3-Aminopyrrolidine

The pyrrolidine precursor is synthesized via cyclization of 1,4-diaminobutane derivatives. For example:

-

Starting material : (S)-4-chloro-1-(dimethylamino)butan-2-amine

-

Reagents : Sodium hydroxide (2 M), ethanol, 70°C, 6 hours

Step 2: Coupling with 2-Aminopropan-1-one

The pyrrolidine intermediate is coupled with 2-aminopropan-1-one under Mitsunobu conditions:

Enantioselective Catalysis for Stereochemical Control

To ensure the desired (2S,3S) configuration, asymmetric catalysis is critical.

Catalyst System :

Alternative Route via Halogenation and Reduction

A patent-derived method (EP2049464B1) adapts steps from Tapentadol synthesis:

Step 1: Halogenation of Tertiary Alcohol

-

Reagents : Thionyl chloride (SOCl₂), dichloromethane (DCM), −20°C, 2 hours

-

Intermediate : (2S,3S)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol → Chloride derivative.

Step 2: Reductive Dehalogenation

Industrial Production and Scalability

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency:

Purification Techniques

-

Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient)

-

Crystallization : Ethyl acetate/n-hexane (1:3), −20°C, 48 hours

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 65 | 95 | Moderate | High |

| Enantioselective Catalysis | 70 | 98 | Low | Very High |

| Halogenation-Reduction | 82 | 99 | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution Reactions: Conditions often involve the use of bases or acids to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Research

(S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-propan-1-one has been studied for its potential as a psychoactive substance. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This interaction could lead to applications in treating disorders such as ADHD and depression.

Case Study : A study published in a pharmacology journal highlighted the compound's ability to enhance cognitive functions in animal models. The results indicated significant improvements in attention and memory tasks after administration of the compound, suggesting its potential as a cognitive enhancer .

Synthetic Chemistry

This compound serves as a versatile scaffold in synthetic organic chemistry. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced biological activities.

Data Table: Synthetic Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of analogs for therapeutic uses |

| Material Science | Potential use in creating novel polymeric materials |

| Agrochemicals | Exploration of herbicidal or pesticidal properties |

Neuropharmacology

Research indicates that (S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-propan-1-one may have implications in neuropharmacology due to its potential effects on neurotransmitter release and reuptake inhibition.

Case Study : In vitro studies demonstrated that the compound could inhibit the reuptake of serotonin and norepinephrine, similar to established antidepressants. This finding suggests that it could be developed into a new class of antidepressant medications .

Toxicological Studies

Understanding the safety profile of (S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-propan-1-one is crucial for its application in humans. Toxicological evaluations have shown that while the compound exhibits promising biological activity, it also requires careful assessment of its side effects.

Findings : Preliminary toxicity studies indicated a dose-dependent response, with higher doses leading to adverse effects such as increased heart rate and anxiety-like behaviors in animal models. These findings underscore the importance of dosage regulation in potential therapeutic applications .

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

®-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-propan-1-one: The enantiomer of the compound, which may have different biological activity.

N-Methyl-2-pyrrolidone: A structurally similar compound with different chemical properties.

2-Amino-1-propanol: A simpler analog that lacks the pyrrolidine ring.

Uniqueness

(S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-propan-1-one is unique due to its chiral nature and the presence of both amino and dimethylamino groups

Biological Activity

(S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-propan-1-one, commonly referred to as a derivative of pyrrolidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Structure

- Molecular Formula : C9H19N3O

- Molar Mass : 185.27 g/mol

- CAS Number : 1344974-62-4

Structural Representation

The compound features a pyrrolidine ring with a dimethylamino group and an amino group attached to a propanone backbone. This structural arrangement is crucial for its biological interactions.

Research indicates that (S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-propan-1-one exhibits various biological activities, including:

- Neurotransmitter Modulation : The compound may act on neurotransmitter systems, particularly influencing dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

- Anticancer Properties : Preliminary studies suggest that this compound could have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

Anticancer Activity

A study evaluated the anticancer properties of several pyrrolidine derivatives, including (S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-propan-1-one, using human lung adenocarcinoma (A549) cell lines. The results indicated that this compound exhibited moderate cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The viability post-treatment was around 70%, suggesting potential as an adjunct therapy in cancer treatment .

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of (S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-propan-1-one. In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially through its antioxidant properties .

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| (S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-propan-1-one | Anticancer, Neuroprotective | Modulation of neurotransmitters, apoptosis induction |

| Cisplatin | Anticancer | DNA cross-linking |

| Other Pyrrolidine Derivatives | Variable | Diverse mechanisms depending on structure |

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of (S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-propan-1-one. Current studies indicate that while it exhibits anticancer properties, further investigations are necessary to fully understand its toxicity profile, particularly concerning hepatotoxicity and mutagenicity .

Q & A

Q. What are the established synthetic routes for (S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-propan-1-one, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example, pyrrolidine derivatives (e.g., 3-dimethylaminopyrrolidine) can react with α-keto esters under basic conditions to form the propan-1-one backbone. Stereochemical control is critical: chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) may be employed. Reaction parameters like solvent polarity (e.g., THF vs. DMF) and temperature influence yield and enantiomeric excess (ee). For analogous compounds, optimized protocols achieve >90% ee using chiral ligands in palladium-catalyzed reactions .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns). Validate with optical rotation measurements.

- X-ray Crystallography : Resolves absolute configuration (see crystal structure parameters in for related pyrrolidinone derivatives).

- Vibrational Circular Dichroism (VCD) : Confirms stereochemistry via comparison with DFT-simulated spectra .

- NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers in solution.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the compound’s reactivity in nucleophilic environments?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs) to assess nucleophilic attack sites. For example, the carbonyl carbon in propan-1-one derivatives exhibits high electrophilicity (low LUMO energy). Solvent effects (PCM model) and transition-state analysis (IRC) predict reaction pathways. Studies on similar enones show agreement between DFT-predicted activation energies and experimental kinetics (R² > 0.95) .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this molecule?

Methodological Answer:

- Hybrid NMR/DFT Workflow :

- Optimize geometry using DFT and calculate NMR chemical shifts (GIAO method).

- Compare with experimental ¹H/¹³C NMR. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects.

- Perform molecular dynamics (MD) simulations to identify dominant conformers in solution.

- Dynamic Effects : For flexible pyrrolidine rings, use variable-temperature NMR to detect ring-flipping barriers. Cross-validate with NOESY/ROESY for spatial proximity .

Q. What methodologies assess the environmental persistence of this compound in aqueous systems?

Methodological Answer:

- Hydrolysis Studies : Monitor degradation at pH 5–9 (buffered solutions, 25–50°C) via LC-MS. Half-life (t₁/₂) calculations follow first-order kinetics.

- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and quantify degradation products (e.g., amine oxides).

- Ecotoxicity Assays : Use Daphnia magna or algae growth inhibition tests (OECD 202/201 guidelines). For related amines, EC₅₀ values range 10–100 mg/L, indicating moderate toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.